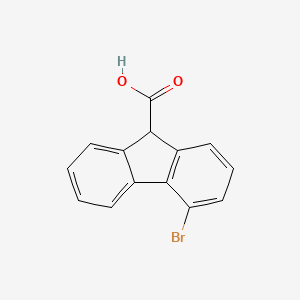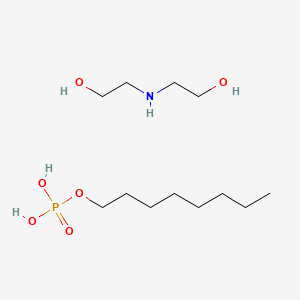
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbamic acid group attached to a nitronaphthofuran moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of naphthofuran followed by the introduction of a carbamic acid group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
科学研究应用
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and carbamic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
Carbamic acid derivatives: Compounds with similar carbamic acid groups but different aromatic or heterocyclic moieties.
Nitronaphthofuran derivatives: Compounds with similar nitronaphthofuran structures but different functional groups.
Uniqueness
Carbamic acid, (2-nitronaphtho(2,1-b)furan-7-yl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
125372-39-6 |
|---|---|
分子式 |
C14H10N2O5 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
methyl N-(2-nitrobenzo[e][1]benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C14H10N2O5/c1-20-14(17)15-9-3-4-10-8(6-9)2-5-12-11(10)7-13(21-12)16(18)19/h2-7H,1H3,(H,15,17) |
InChI 键 |
UTWSPKNURDBVPY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)









